N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}pyridine-4-carboxamide
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Overview
Description
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]pyridine-4-carboxamide is a complex organic compound that features a benzofuran ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 4-methoxybenzoyl chloride with 1-benzofuran-3-amine, followed by the coupling of the resulting intermediate with pyridine-4-carboxylic acid. The reaction conditions often require the use of catalysts such as palladium on carbon and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at the positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)-2-(4-nitrophenoxy)acetamide
- **N-(4-methoxybenzyl)-2-(4-phenyl-1-piperazinyl)acetamide
- **3-methoxy-N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)benzamide
Uniqueness
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]pyridine-4-carboxamide is unique due to its specific combination of a benzofuran ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H16N2O4 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H16N2O4/c1-27-16-8-6-14(7-9-16)20(25)21-19(17-4-2-3-5-18(17)28-21)24-22(26)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,26) |
InChI Key |
LCHJFJCRLGPVFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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